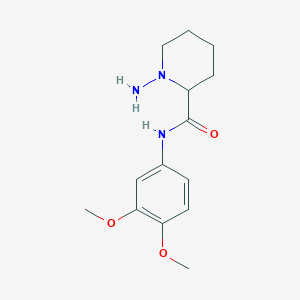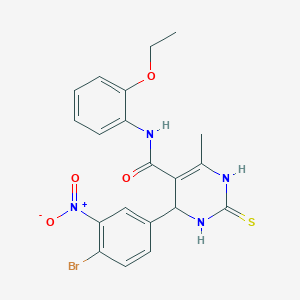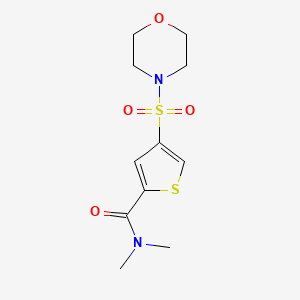![molecular formula C20H25N3O4S B5141724 N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, also known as TAK-875, is a novel antidiabetic drug that has been developed by Takeda Pharmaceuticals. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. TAK-875 has shown promising results in preclinical and clinical studies, and is currently being evaluated for its efficacy and safety in the treatment of type 2 diabetes.
Mécanisme D'action
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. Activation of GPR40 by N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide leads to the release of insulin from beta cells in response to glucose, without affecting insulin secretion in the absence of glucose. This glucose-dependent mechanism of action is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs.
Biochemical and Physiological Effects:
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been shown to improve glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting insulin secretion in the absence of glucose. This selective effect is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has also been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has several advantages for lab experiments, including its selective mechanism of action, which allows for glucose-dependent insulin secretion and reduces the risk of hypoglycemia and weight gain. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide also has a low risk of adverse effects on body weight or cardiovascular function, which makes it a safer option for long-term use. However, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has some limitations for lab experiments, including its relatively new status as a drug and the need for further studies to evaluate its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, including its use in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of adverse effects. Other potential areas of research include the development of new analogs of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide with improved pharmacokinetic and pharmacodynamic properties, as well as the evaluation of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in other metabolic disorders such as obesity and metabolic syndrome. Further studies are also needed to evaluate the long-term safety and efficacy of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in patients with type 2 diabetes.
Méthodes De Synthèse
The synthesis of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-methoxyphenylboronic acid with 2-bromoethylamine hydrobromide to form the corresponding amine. This amine is then coupled with N-methylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired sulfonamide. The final step involves the reaction of the sulfonamide with 2-oxoethylpiperazine in the presence of a base such as triethylamine to form N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes. Preclinical studies have shown that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia or weight gain. Clinical trials have demonstrated that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glycemic control and reduces fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-21(28(25,26)17-8-4-3-5-9-17)16-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)27-2/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQKATYWPALKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)

![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
